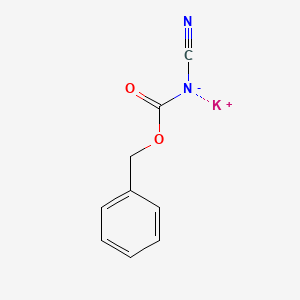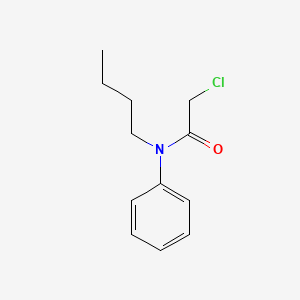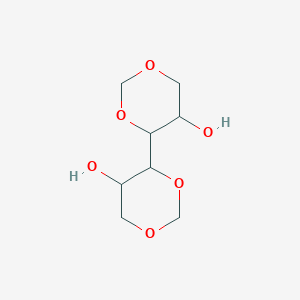
Fluoren-9-one, 2-ethylamino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoren-9-one, 2-ethylamino- is an organic compound with the molecular formula C({15})H({13})NO and a molecular weight of 223.27 g/mol It is a derivative of fluorenone, where an ethylamino group is attached to the 2-position of the fluorenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fluoren-9-one, 2-ethylamino- typically involves the reaction of fluorenone with ethylamine. The process can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ethylamino group.
Industrial Production Methods: In an industrial setting, the production of Fluoren-9-one, 2-ethylamino- may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Types of Reactions:
Oxidation: Fluoren-9-one, 2-ethylamino- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions can occur at the ethylamino group or the fluorenone ring. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Fluoren-9-one derivatives with additional oxygen-containing functional groups.
Reduction: Fluoren-9-amine, 2-ethylamino- or fluoren-9-ol, 2-ethylamino-.
Substitution: Halogenated, nitrated, or sulfonated fluoren-9-one, 2-ethylamino- derivatives.
Applications De Recherche Scientifique
Fluoren-9-one, 2-ethylamino- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Explored for its potential use in drug design and development. Its unique structure allows for the modification of its chemical properties to enhance therapeutic efficacy.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of Fluoren-9-one, 2-ethylamino- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ethylamino group can enhance its binding affinity to specific molecular targets, thereby influencing its biological activity. Detailed studies on its mechanism of action are essential to fully understand its effects and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Fluoren-9-one, 2-ethylamino- can be compared with other fluorenone derivatives:
Fluoren-9-one: The parent compound, lacking the ethylamino group, has different chemical and biological properties.
Fluoren-9-amine: Similar structure but with an amino group instead of an ethylamino group, leading to different reactivity and applications.
2-Methylamino-fluoren-9-one: Another derivative with a methylamino group, which may have different biological activity and chemical reactivity.
Propriétés
Formule moléculaire |
C15H13NO |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
2-(ethylamino)fluoren-9-one |
InChI |
InChI=1S/C15H13NO/c1-2-16-10-7-8-12-11-5-3-4-6-13(11)15(17)14(12)9-10/h3-9,16H,2H2,1H3 |
Clé InChI |
BQSDZCAYCJKMMP-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B12006940.png)


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12006962.png)
![Allyl 2-[3-(4-butoxybenzoyl)-2-(4-butoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12006967.png)

![2-[[5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B12006987.png)

![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide](/img/structure/B12006994.png)

![5-(4-tert-butylphenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007024.png)

